3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a hydroxymethyl group, a phenyl group, and a sulfanylidene group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenylimidazolidine-2-thione with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of industrial-grade reagents, efficient reaction setups, and purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl and sulfanylidene groups can interact with hydrophobic and thiol-containing sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylimidazolidine-2-thione: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-N-phenylimidazolidine-1-carboxamide: Lacks the sulfanylidene group.
N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to the presence of both the hydroxymethyl and sulfanylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77505-55-6 |
---|---|
Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-(hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c15-8-13-6-7-14(11(13)17)10(16)12-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,12,16) |
InChI Key |
CIQJZVQGFDELFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1CO)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.